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molecular formula C12H14BrNO B8601764 1-[2-(4-Bromophenyl)ethyl]-2-pyrrolidinone

1-[2-(4-Bromophenyl)ethyl]-2-pyrrolidinone

Cat. No. B8601764
M. Wt: 268.15 g/mol
InChI Key: RNXXNVYGOJKMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566735B2

Procedure details

The title compound was prepared from 4-bromophenethylamine and 4-chlorobutyryl chloride using a similar procedure to that described for Description 28.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][NH2:8])=[CH:4][CH:3]=1.Cl[CH2:12][CH2:13][CH2:14][C:15](Cl)=[O:16]>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][N:8]2[CH2:12][CH2:13][CH2:14][C:15]2=[O:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(CCN)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CCN1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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